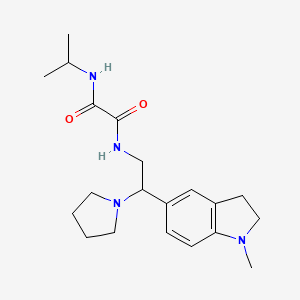

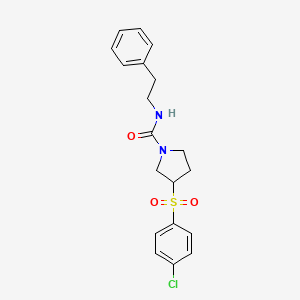

N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

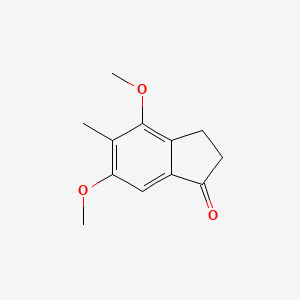

N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, also known as INDOPY-1, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. INDOPY-1 is a selective sigma-1 receptor agonist that exhibits neuroprotective, anti-inflammatory, and anti-cancer properties.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural determination of novel derivatives, demonstrating the significant potential of these compounds in scientific research. For instance, novel derivatives of isoindoline, including N-phenyl-1-iminophenylisoindoline and others, have been prepared through condensation reactions. The structures of these compounds were elucidated using techniques such as NMR, IR, MS, and UV/Vis spectroscopy, as well as X-ray diffraction. These studies highlight the diversity in structural conformations and the importance of weak interactions in determining molecular arrangements (Sović et al., 2011).

Antiproliferative Activity

Isoindoline derivatives have been evaluated for their antiproliferative activity against various cell lines, showcasing the potential therapeutic applications of these compounds. Specific derivatives demonstrated strong non-specific antiproliferative effects, while others showed selectivity towards certain cell lines, such as HepG2 (Sović et al., 2011). These findings are crucial for the development of new anticancer strategies.

Chemical Reactivity and Coordination Chemistry

The reactivity and coordination chemistry of isoindoline derivatives have been explored, revealing their versatility in forming complexes with various metal ions. Sterically crowded isoindoline pincer ligands exhibit distinct coordination modes with metals like Cd(II), Zn(II), and Pd(II), leading to complexes with unique properties. This research opens new avenues for the development of metal-organic frameworks and catalytic systems (Dietrich et al., 2005).

Organocatalysis and Chemical Synthesis

Enantioselective organocatalytic approaches have been developed for the synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, highlighting the potential of these compounds in medicinal chemistry and diversity-oriented synthesis. The synthesis involves asymmetric catalytic three-component 1,3-dipolar cycloaddition, providing high yields, excellent stereoselectivities, and unusual regiochemistry (Chen et al., 2009).

Propiedades

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O2/c1-14(2)22-20(26)19(25)21-13-18(24-9-4-5-10-24)15-6-7-17-16(12-15)8-11-23(17)3/h6-7,12,14,18H,4-5,8-11,13H2,1-3H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFDUZXEPOGFJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2702361.png)

![methyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2702362.png)

![3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2702363.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2702372.png)